molecular formula C18H20N2O3 B14259977 2-(2-Boc-amino-4-pyridyl)-1-phenylethanone CAS No. 178383-09-0

2-(2-Boc-amino-4-pyridyl)-1-phenylethanone

Cat. No.: B14259977
CAS No.: 178383-09-0
M. Wt: 312.4 g/mol
InChI Key: OLDUQXMGLNEAIY-UHFFFAOYSA-N
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Description

2-(2-Boc-amino-4-pyridyl)-1-phenylethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a phenyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-phenylethanone typically involves multi-step organic reactions. One common route might include:

    Starting Material: Begin with a pyridine derivative.

    Boc Protection: Introduce the Boc-protected amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Ketone Formation: Attach the phenyl group through a Friedel-Crafts acylation reaction using phenylacetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Boc-amino-4-pyridyl)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, acidic or basic conditions.

    Reduction: NaBH4, methanol or ethanol as solvent.

    Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products Formed

    Oxidation: 2-(2-Boc-amino-4-pyridyl)-1-phenylacetic acid.

    Reduction: 2-(2-Boc-amino-4-pyridyl)-1-phenylethanol.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a building block for bioactive compounds.

    Medicine: Potential use in drug discovery and development.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-phenylethanone would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-4-pyridyl)-1-phenylethanone: Lacks the Boc protection, making it more reactive.

    2-(2-Boc-amino-3-pyridyl)-1-phenylethanone: Different substitution pattern on the pyridine ring.

    2-(2-Boc-amino-4-pyridyl)-1-phenylpropanone: Contains an additional carbon in the ethanone moiety.

Uniqueness

2-(2-Boc-amino-4-pyridyl)-1-phenylethanone is unique due to its specific substitution pattern and the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions.

Properties

CAS No.

178383-09-0

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-phenacylpyridine-2-carboxylate

InChI

InChI=1S/C18H20N2O3/c1-18(2,3)23-17(22)16-15(19)13(9-10-20-16)11-14(21)12-7-5-4-6-8-12/h4-10H,11,19H2,1-3H3

InChI Key

OLDUQXMGLNEAIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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